ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate
Description
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a benzimidazole derivative characterized by a 4-chlorophenyl substituent at position 2 and a nitro group at position 6 of the benzimidazole core. The molecule is further functionalized with an ethyl propanoate ester linked via an oxygen atom at position 1.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-3-26-18(23)11(2)27-21-16-10-14(22(24)25)8-9-15(16)20-17(21)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFOYHDEVYSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions to form 2-(4-chlorophenyl)-1H-benzimidazole.
Nitration: The benzimidazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Esterification: The final step involves the reaction of the nitrated benzimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 2-{[2-(4-chlorophenyl)-6-amino-1H-1,3-benzimidazol-1-yl]oxy}propanoate.
Substitution: 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.
Scientific Research Applications
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the benzimidazole core, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate is primarily attributed to its ability to interact with specific molecular targets:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural similarities with several benzimidazole-based derivatives, differing primarily in substituents at positions 2 and 6 of the benzimidazole ring. Key comparisons are outlined below:
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 6 in the target compound increases polarity and acidity (predicted pKa ~0.85 in analogs) compared to chloro-substituted analogs . Methyl groups (e.g., 4-methylphenyl in CAS 282523-55-1) enhance lipophilicity and may improve membrane permeability .
Ester Chain Length: Replacement of propanoate with acetate (CAS 303149-22-6) reduces molecular weight and alters solubility profiles .
Biological Activity
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate, also known by its CAS number 282523-41-5, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClN3O5
- Molecular Weight : 389.79 g/mol
- CAS Number : 282523-41-5
- Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wu et al. (2023) | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Layek et al. (2019) | HCT-116 (colorectal cancer) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against a range of pathogens due to its structural features.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity |
Anti-inflammatory Effects
Some studies suggest that benzimidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : Benzimidazole derivatives can interact with various biological receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Many studies highlight the role of these compounds in triggering apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Recent investigations into the biological activity of this compound have provided insights into its potential therapeutic applications:
Case Study 1: Anticancer Efficacy
In a study by Wu et al. (2023), the compound was evaluated for its cytotoxic effects on MCF-7 and HCT-116 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
A comparative study on various benzimidazole derivatives highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
